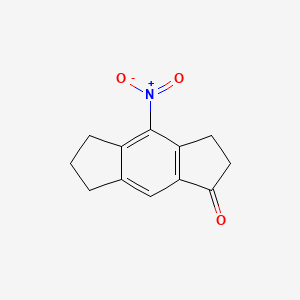

4-nitro-2,3,6,7-tetrahydro-s-indacen-1(5H)-one

Beschreibung

Systematic Nomenclature and Isomeric Considerations

The systematic nomenclature of 4-nitro-2,3,6,7-tetrahydro-s-indacen-1(5H)-one follows International Union of Pure and Applied Chemistry guidelines for polycyclic structures containing heteroatom substituents. The compound's formal name reflects the s-indacene parent structure, which represents a symmetrical indacene system distinguished from its asymmetric as-indacene counterpart by the positioning of the bridging carbon atoms. The numerical designation system employed places the ketone functionality at position 1, with the notation (5H) indicating the specific hydrogen attachment pattern within the saturated ring system.

The nitro group substitution at the 4-position creates a specific regioisomeric pattern that influences both the compound's electronic properties and its potential for further chemical transformations. This positional arrangement distinguishes it from related compounds such as 8-nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one, which bears the nitro substituent at a different position within the aromatic ring system. The tetrahydro designation indicates partial saturation of the bicyclic framework, specifically affecting the cyclohexene-like ring portion while maintaining aromaticity in the five-membered ring component.

Isomeric considerations for this compound encompass both constitutional and conformational isomerism possibilities. The s-indacene framework allows for multiple positional isomers depending on the placement of substituents around the bicyclic core. Related structural analogs include positional isomers where the nitro group occupies different positions on the aromatic ring, each potentially exhibiting distinct electronic and steric properties. The molecular formula C₁₂H₁₁NO₃ with a molecular weight of 217.22 grams per mole establishes the basic compositional framework for these isomeric variations.

Eigenschaften

IUPAC Name |

4-nitro-3,5,6,7-tetrahydro-2H-s-indacen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c14-11-5-4-9-10(11)6-7-2-1-3-8(7)12(9)13(15)16/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZLJNKUQAFQERG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC3=C(CCC3=O)C(=C2C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Nitration of Tetrahydro-s-indacen-1(5H)-one

The primary method to obtain 4-nitro-2,3,6,7-tetrahydro-s-indacen-1(5H)-one involves electrophilic aromatic substitution nitration of the tetrahydro-s-indacenone precursor.

-

- Nitration is typically performed using fuming nitric acid or a mixture of nitric acid with strong acids such as trifluoromethanesulfonic acid or trifluoroacetic acid .

- The reaction is carried out in an inert solvent like dichloromethane or trifluoroacetic acid .

- Temperature control is critical, often maintained between 0°C and 20°C to avoid side reactions.

- Reaction times vary from 1 to several hours depending on scale and conditions.

-

- A solution of the tetrahydro-s-indacenone in dichloromethane is cooled to 0°C.

- Fuming nitric acid is added dropwise under stirring.

- The mixture is maintained at low temperature for 2 hours, then slowly warmed to room temperature and stirred overnight.

- The reaction is quenched by addition to ice water, followed by extraction and purification steps.

-

- Yields of nitration range from 78% to 94% depending on the exact conditions and scale.

-

- Use of trifluoromethanesulfonic acid as a co-catalyst enhances nitration efficiency.

- Careful quenching and workup are necessary to isolate the pure nitro compound.

Reduction and Functional Group Transformations

- The nitro group in this compound can be selectively reduced to the corresponding amine using catalytic hydrogenation.

- Catalyst: 10% palladium on carbon (Pd/C).

- Conditions: Hydrogen atmosphere at 1 atm, room temperature, typically 2 hours.

- The amine intermediate can be further converted into isocyanate or sulfonylurea derivatives for advanced synthetic applications.

Synthesis of the Tetrahydro-s-indacenone Core

- The tetrahydro-s-indacenone core is synthesized by cyclization of appropriate precursors such as 3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one in concentrated sulfuric acid at 55–60°C for 48 hours.

- This step yields the tetrahydro-s-indacen-1(5H)-one along with minor regioisomers.

- The core is then subjected to nitration as described above.

Data Table Summarizing Key Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclization to tetrahydro-s-indacenone | 3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one, conc. H2SO4 | 55–60 | 48 h | Not specified | Produces core ketone and regioisomers |

| Nitration | Fuming HNO3 + trifluoromethanesulfonic acid, CH2Cl2 | 0 to 20 | 2 h + overnight | 78–94 | Dropwise addition, careful temperature control |

| Reduction of nitro to amine | 10% Pd/C, H2 (1 atm), MeOH | Room temp | ~2 h | 80 | Catalytic hydrogenation |

| Conversion to isocyanate | Boc2O, DMAP, CH3CN | Room temp | Not specified | Not specified | Intermediate for further functionalization |

Research Findings and Analytical Data

- NMR and Mass Spectrometry:

- 1H NMR and 13C NMR data confirm the structure and purity of the nitro-substituted tetrahydro-s-indacenone.

- High-resolution mass spectrometry (HRMS) matches calculated molecular weights.

- X-ray Crystallography:

- Single crystal X-ray analysis has been used to confirm the regiochemistry of the nitro substitution and the tetrahydro-s-indacenone framework.

- Isomeric Purity:

- Studies report minor regioisomers can form during cyclization; purification is necessary to isolate the desired 4-nitro isomer.

- Catalytic Hydrogenation:

- Efficient reduction of the nitro group to amine without affecting the ketone functionality.

Analyse Chemischer Reaktionen

Types of Reactions

4-nitro-2,3,6,7-tetrahydro-s-indacen-1(5H)-one can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a catalyst or metal hydrides.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indacenone core.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Palladium on carbon with hydrogen gas, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of 4-amino-2,3,6,7-tetrahydro-s-indacen-1(5H)-one.

Substitution: Various substituted indacenone derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

4-nitro-2,3,6,7-tetrahydro-s-indacen-1(5H)-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Wirkmechanismus

The mechanism of action of 4-nitro-2,3,6,7-tetrahydro-s-indacen-1(5H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.

Vergleich Mit ähnlichen Verbindungen

2-Fluoro-8-nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one (CAS: 2676867-54-0)

3-Chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one

- Key Differences: Skeletal Structure: Monocyclic indene backbone vs. bicyclic s-indacene. Functional Groups: Chloro and ketone substituents on a simpler aromatic system. Applications: Primarily used as a building block for heterocyclic synthesis, lacking the nitro group’s redox versatility .

4-Amino-3,5,6,7-tetrahydro-s-indacen-1(2H)-one

- Relationship: Reduced derivative of the target compound. Reactivity: The amino group enables further derivatization (e.g., carbamoylation), as demonstrated in the synthesis of NLRP3 inhibitors . Biological Activity: Shows enhanced binding affinity to inflammasome targets compared to the nitro precursor .

Physicochemical and Reactivity Comparisons

Research Findings and Data

Redox Behavior

- The nitro group in 4-nitro-s-indacenone is selectively reduced to an amine with 80% yield under hydrogenation conditions, demonstrating its utility in stepwise functionalization .

- In contrast, fluorinated analogues exhibit resistance to nucleophilic substitution, favoring electrophilic aromatic substitution pathways .

Biologische Aktivität

4-Nitro-2,3,6,7-tetrahydro-s-indacen-1(5H)-one is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer properties, supported by various studies and data.

Chemical Structure and Properties

- Chemical Formula : C₁₂H₁₁NO₃

- Molecular Weight : 217.22 g/mol

- CAS Number : 620592-44-1

1. Antimicrobial Activity

Nitro compounds are known for their antimicrobial properties. Research indicates that 4-nitro derivatives can act against various microorganisms through mechanisms involving the production of reactive intermediates that damage DNA.

| Compound | MIC (μM) | Target Organism |

|---|---|---|

| This compound | 1 | Candida krusei |

| Metronidazole | 1 | Helicobacter pylori |

In a study examining nitro compounds, it was found that the mechanism of action involves the reduction of the nitro group to form toxic intermediates that bind to DNA, leading to cell death .

2. Anti-inflammatory Activity

The anti-inflammatory potential of nitro compounds is noteworthy. They can inhibit enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are crucial in inflammatory pathways.

| Compound | Activity | Target |

|---|---|---|

| This compound | iNOS Inhibition | Promising |

| Nimesulide | COX-2 Inhibition | Established |

Studies have demonstrated that nitro-substituted compounds exhibit significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-1β . The structural features of these compounds influence their biological activity, with the nitro group playing a critical role in modulating inflammatory responses.

3. Anticancer Activity

Recent investigations into the anticancer properties of nitro compounds have shown promising results. The ability to induce apoptosis in cancer cells has been linked to the formation of reactive oxygen species (ROS) upon activation of these compounds.

| Compound | Cancer Type | Mechanism |

|---|---|---|

| This compound | Breast Cancer | ROS Induction |

| Nitroimidazole Derivatives | Various Cancers | DNA Damage |

Research indicates that 4-nitro derivatives can enhance the efficacy of traditional chemotherapeutics by acting synergistically to increase oxidative stress within cancer cells .

Case Studies

Several studies have highlighted the biological activities of nitro-containing compounds:

- Antimicrobial Efficacy : A study reported that various nitro derivatives exhibited significant activity against resistant strains of bacteria and fungi.

- Anti-inflammatory Mechanisms : Research demonstrated that specific nitro fatty acids could effectively reduce inflammation in animal models by inhibiting key inflammatory mediators.

- Cancer Research : Investigations into the use of nitro compounds as adjuncts in chemotherapy revealed their potential to sensitize cancer cells to treatment by increasing oxidative stress.

Q & A

Q. What are the standard synthetic routes for preparing 4-nitro-2,3,6,7-tetrahydro-s-indacen-1(5H)-one, and how is its purity confirmed?

The compound is synthesized via catalytic hydrogenation of nitro precursors. For example, 4-nitro derivatives are reduced using 10% Pd/C under a hydrogen atmosphere in MeOH, followed by filtration and solvent removal . Purity and structural confirmation rely on spectroscopic methods:

Q. How is the regioselectivity of nitration in tetrahydro-s-indacenone derivatives controlled during synthesis?

Nitration position (e.g., 4-nitro vs. 8-nitro isomers) depends on steric and electronic factors. For example, steric hindrance from adjacent substituents may direct nitration to less crowded positions. Reaction monitoring via TLC and intermediate characterization (e.g., NMR) are critical for confirming regioselectivity .

Advanced Research Questions

Q. What strategies are employed to functionalize the tetrahydro-s-indacenone scaffold for biological activity studies?

Post-synthetic modifications include:

- Carbamoylation : Reacting the amine derivative (post-nitro reduction) with di-t-butyl dicarbonate and DMAP in acetonitrile to introduce carbamate groups .

- Sulfonamide coupling : Using NaH in THF to link sulfonamide intermediates to the indacenone core, followed by purification via reverse-phase chromatography . These steps enable the creation of NLRP3 inflammasome inhibitors, as demonstrated in preclinical studies .

Q. How do silver-catalyzed annulation processes contribute to the synthesis of tetrahydro-s-indacenone derivatives?

Silver nitrate (AgNO₃) facilitates cyclization reactions, as seen in the synthesis of 3,5,6,7-tetrahydro-s-indacen-1(2H)-one. The mechanism likely involves Ag⁺ coordinating to electron-rich intermediates, accelerating ring closure. Reaction optimization (e.g., solvent polarity, temperature) is critical for yield improvement .

Q. What computational tools are recommended for crystallographic analysis of nitro-indacenones?

- SHELX suite : Used for small-molecule refinement (SHELXL) and structure solution (SHELXS/SHELXD). High-resolution data can resolve nitro-group orientation and hydrogen-bonding networks .

- ORTEP-3 : Generates thermal ellipsoid plots to visualize atomic displacement parameters, aiding in assessing structural rigidity .

Data Analysis and Contradictions

Q. How can researchers resolve discrepancies in NMR data for nitro-indacenone derivatives across studies?

- Deuterated solvent effects : Ensure consistency in solvent choice (e.g., DMSO-d₆ vs. CDCl₃), as peak splitting and shifts vary.

- Isomeric purity : Confirm absence of regioisomers (e.g., 4-nitro vs. 8-nitro) via HPLC-MS .

Q. Why do catalytic hydrogenation yields vary between nitro-indacenone isomers?

- Substrate accessibility : Steric hindrance near the nitro group in 8-nitro isomers may slow Pd/C-mediated reduction compared to 4-nitro analogs.

- Catalyst loading : Increasing Pd/C from 10% to 20% wt/wt improved yields in 8-nitro reductions (93% vs. 80% for 4-nitro) .

Methodological Best Practices

Q. What purification techniques are optimal for nitro-indacenone derivatives?

- Flash chromatography : Use silica gel with gradients of ethyl acetate/hexane for polar intermediates.

- Reverse-phase (C18) HPLC : Effective for sulfonamide derivatives, employing NH₄HCO₃/acetonitrile mobile phases .

Q. How should researchers handle air-sensitive intermediates during derivatization?

- Schlenk techniques : Maintain inert atmospheres (N₂/Ar) for reactions involving NaH or isocyanates.

- Low-temperature quenching : Add H₂O at 0°C to prevent exothermic decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.